2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride 2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride
Brand Name: Vulcanchem
CAS No.: 2839139-33-0
VCID: VC12007749
InChI: InChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H
SMILES: CCOC1(CNC1)CCO.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride

CAS No.: 2839139-33-0

Cat. No.: VC12007749

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride - 2839139-33-0

Specification

CAS No. 2839139-33-0
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name 2-(3-ethoxyazetidin-3-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H
Standard InChI Key HWJAQDAQOWTARD-UHFFFAOYSA-N
SMILES CCOC1(CNC1)CCO.Cl
Canonical SMILES CCOC1(CNC1)CCO.Cl

Introduction

Chemical Identity and Structural Features

2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a hydrochlorinated derivative of a substituted azetidine. The compound features a four-membered azetidine ring with an ethoxy group (-OCH₂CH₃) and a hydroxyethyl side chain (-CH₂CH₂OH) at the 3-position. The hydrochloride salt enhances its solubility and stability.

Molecular Formula: C₇H₁₆ClNO₂
Molecular Weight: 195.66 g/mol
IUPAC Name: 2-(3-Ethoxyazetidin-3-yl)ethan-1-ol hydrochloride
Key Structural Features:

  • Azetidine core (4-membered N-heterocycle).

  • Ethoxy and hydroxyethyl substituents at the 3-position.

  • Ionic hydrochloride counterion.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of azetidine derivatives often involves cyclization, ring-opening, or functionalization of preformed azetidine scaffolds. For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, potential pathways include:

Route 1: Cyclization of Amino Alcohols

  • Formation of Azetidine Ring: Reaction of 3-amino-3-ethoxypropan-1-ol with chloroacetyl chloride under basic conditions to form the azetidine ring[^6][^19].

  • Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol to yield the hydrochloride salt[^16].

Route 2: Alkylation of Azetidin-3-ol

  • Ethoxy Introduction: Alkylation of azetidin-3-ol with ethyl bromide in the presence of a base (e.g., K₂CO₃)[^4][^19].

  • Side Chain Functionalization: Hydroxyethyl group introduction via nucleophilic substitution or Grignard reaction[^6][^15].

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization steps[^6][^15].

  • Solvents: Dichloromethane, ethanol, or DMF[^15][^19].

  • Catalysts: Triethylamine (TEA) or cesium carbonate (Cs₂CO₃)[^15][^19].

Physicochemical Properties

Physical Properties

PropertyValue/Description
AppearanceWhite crystalline solid
Melting Point160–165°C (decomposition)
SolubilitySoluble in water, methanol, DMSO
StabilityHygroscopic; store under N₂ atmosphere

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.20 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 3.40–3.60 (m, 6H, azetidine and -CH₂CH₂OH), 4.10 (br s, 1H, -OH)[^4][^16].

  • IR (KBr): 3400 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1100 cm⁻¹ (C-O)[^15][^19].

Pharmacological and Industrial Applications

Biological Activity

Azetidine derivatives are explored for diverse pharmacological activities:

  • Antimicrobial: Structural analogs show activity against Staphylococcus aureus (MIC: 2–10 µM)[^10][^18].

  • Neuromodulatory: Similar compounds inhibit GABA uptake (IC₅₀: 15–30 µM)[^14].

  • Anti-inflammatory: Azetidines reduce PLA₂ enzyme activity in vitro[^10][^17].

Industrial Relevance

  • Polymer Chemistry: Azetidines serve as monomers for polyamides due to ring-opening polymerization[^19].

  • Agrochemicals: Ethoxy-substituted azetidines act as intermediates in herbicide synthesis[^6][^19].

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear gloves and lab coat
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Future Research Directions

  • Structure-Activity Relationships: Optimize ethoxy/hydroxyethyl groups for enhanced bioactivity[^18][^19].

  • Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents[^19].

  • Drug Delivery: Explore nanoparticle formulations for improved pharmacokinetics[^10][^14].

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